Diammonium propylenebis(dithiocarbamate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium propylenebis(dithiocarbamate) is synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions . The reaction typically involves the use of ammonia or a primary amine, such as propylene diamine, in the presence of a base like sodium hydroxide . The reaction proceeds as follows:

R-NH2+CS2+NaOH→R-NH-CS2Na+H2O

Industrial Production Methods

In industrial settings, the production of diammonium propylenebis(dithiocarbamate) involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions . The reaction mixture is then subjected to purification processes to isolate the desired product. The final compound is often obtained as a crystalline solid or a powder .

Chemical Reactions Analysis

3.1. Hydrolysis

Dithiocarbamates are susceptible to hydrolysis, which can lead to the formation of thiourea derivatives and other metabolites. The hydrolysis of diammonium propylenebis(dithiocarbamate) would likely follow a similar pathway, although specific data on this compound is limited.

3.2. Oxidation

Oxidation of dithiocarbamates can result in the formation of thiuram disulfides. This reaction is general for dithiocarbamates and may apply to diammonium propylenebis(dithiocarbamate) as well:

2R2NCS2−→[R2NC(S)S]2+2e−

3.3. Complexation Reactions

Dithiocarbamates are known for their ability to form stable complexes with transition metals. While specific complexation reactions involving diammonium propylenebis(dithiocarbamate) are not detailed in the literature, it is reasonable to assume that it could form similar complexes due to its dithiocarbamate structure.

Environmental Implications

Dithiocarbamates, including diammonium propylenebis(dithiocarbamate), are hazardous to aquatic life and can undergo rapid degradation in environmental matrices. The degradation products include thiourea derivatives and other sulfur-containing compounds .

| Degradation Pathway | Products | Environmental Impact |

|---|---|---|

| Hydrolysis | Thiourea derivatives (e.g., ethylene thiourea) | Toxic to aquatic life |

| Oxidation | Thiuram disulfides | Less toxic than parent compound |

| Photolysis | Various sulfur-containing compounds | Rapid degradation in water |

Scientific Research Applications

Agricultural Applications

Diammonium propylenebis(dithiocarbamate) is primarily utilized in agriculture as a fungicide and pesticide . Its efficacy in controlling plant diseases and pests makes it a valuable asset for enhancing crop yield and quality.

1.1. Fungicidal Properties

Dithiocarbamate compounds, including diammonium propylenebis(dithiocarbamate), are effective against a range of fungal pathogens. They act by inhibiting spore germination and mycelial growth. Common applications include:

- Crop Protection : Used to protect crops such as tomatoes, potatoes, and grapes from fungal infections.

- Soil Treatment : Fumigants containing dithiocarbamates are employed to prevent soilborne diseases before planting.

1.2. Pesticidal Properties

In addition to fungicidal activity, this compound demonstrates significant pesticidal properties:

- Insect Control : Effective against various insect pests that threaten agricultural productivity.

- Nematode Management : Certain formulations have been shown to control nematode populations in soil, thereby protecting root systems from damage.

Medical Applications

Diammonium propylenebis(dithiocarbamate) has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases.

2.1. Antimicrobial Activity

Research indicates that dithiocarbamates possess antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents. The compound has been tested against several strains of bacteria and fungi with promising results.

2.2. Anticancer Properties

Studies have explored the use of dithiocarbamates in oncology:

- Mechanism of Action : They may inhibit tumor growth by inducing apoptosis in cancer cells.

- Clinical Trials : Some derivatives are undergoing clinical trials for their effectiveness against specific cancer types.

2.3. Treatment of Other Diseases

Diammonium propylenebis(dithiocarbamate) is also being investigated for its role in treating conditions such as:

- Tuberculosis : Certain derivatives have shown potential in inhibiting carbonic anhydrase enzymes associated with Mycobacterium tuberculosis infection .

- Inflammatory Diseases : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and chronic lung diseases .

Industrial Applications

In industrial settings, diammonium propylenebis(dithiocarbamate) serves various purposes due to its chemical properties.

3.1. Vulcanization Accelerator

The compound is used as an accelerator in the vulcanization process of rubber production, enhancing the elasticity and durability of rubber products.

3.2. Froth Flotation Collector

It acts as a collector in froth flotation processes, aiding in the separation of minerals during ore processing.

3.3. Antifouling Agents

Dithiocarbamates can be incorporated into coatings to prevent biofouling on marine vessels and structures.

Case Studies

Several case studies illustrate the practical applications of diammonium propylenebis(dithiocarbamate):

Mechanism of Action

The mechanism of action of diammonium propylenebis(dithiocarbamate) involves its strong metal-binding capacity. The compound forms complexes with metal ions such as copper, iron, and zinc, which inhibits the activity of metal-dependent enzymes . This inhibition disrupts various cellular processes, leading to the compound’s fungicidal and potential anticancer effects .

Comparison with Similar Compounds

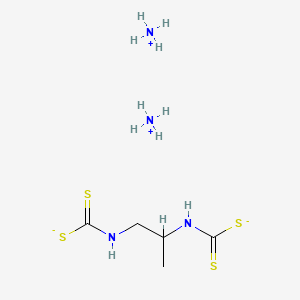

Chemical Identity :

- IUPAC Name : Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis-, diammonium salt

- CAS No.: 84332-87-6

- Molecular Formula : C₅H₁₆N₄S₄

- Molecular Weight : 260.47 g/mol

- Structure : Features a propylene backbone (three-carbon chain) with two dithiocarbamate groups and ammonium counterions .

Applications :

Primarily used as a fungicide in agricultural settings, leveraging the dithiocarbamate group's ability to inhibit fungal enzyme activity. Its ammonium salt formulation enhances water solubility compared to metal-complexed analogues like propineb (zinc propylenebis(dithiocarbamate)) .

Comparison with Similar Compounds

Structural and Functional Analogues

Diammonium Ethylenebis(dithiocarbamate) (Amobam)

- CAS No.: 3566-10-7

- Molecular Formula : C₄H₈N₂S₄

- Molecular Weight : 246.46 g/mol

- Key Differences :

- Backbone : Ethylene (two-carbon chain) vs. propylene (three-carbon chain) in the diammonium propylenebis(dithiocarbamate).

- Solubility : Higher solubility in polar solvents due to shorter carbon chain .

- Applications : Broad-spectrum fungicide, but less persistent in soil compared to propylene derivatives due to faster degradation .

Zinc Propylenebis(dithiocarbamate) (Propineb)

- CAS No.: Not explicitly listed, but referenced as "propineb" in , and 6.

- Molecular Formula : (C₅H₈N₂S₄)Zn

- Molecular Weight : ~345.7 g/mol (estimated).

- Key Differences: Metal Ion: Zinc vs. ammonium. Solubility: Lower water solubility than the ammonium salt, requiring formulation with dispersants .

Mancozeb (Zinc-Manganese Ethylenebis(dithiocarbamate))

- CAS No.: 8018-01-7 (inferred from ).

- Molecular Formula : (C₄H₆N₂S₄Mn)ₓ·Znᵧ

- Key Differences :

Physicochemical Properties Comparison

Efficacy and Environmental Impact

Fungicidal Activity :

- Diammonium Propylenebis(dithiocarbamate) : Effective against Phytophthora and Pythium spp. due to rapid solubility and uptake .

- Propineb : Used in vineyards and orchards; longer residual activity but higher soil accumulation .

- Amobam : Degrades faster, reducing environmental persistence but requiring frequent application .

- Toxicity of Metabolites: PTU and ETU are common degradation products across dithiocarbamates, linked to thyroid disruption and carcinogenicity .

Regulatory Status

- REACH Compliance: Diammonium propylenebis(dithiocarbamate) is registered under REACH (No. 72108-22-6) with tonnage-specific restrictions .

- Propineb : Subject to stricter regulations in the EU due to zinc accumulation and PTU toxicity .

- Amobam: Limited use in organic farming due to moderate environmental persistence .

Biological Activity

Diammonium propylenebis(dithiocarbamate) (also known as propineb) is a compound belonging to the class of dithiocarbamates, which are recognized for their diverse biological activities. This article explores its biological activity, particularly focusing on its applications in agriculture, medicine, and environmental science.

Overview of Dithiocarbamates

Dithiocarbamates are a group of compounds characterized by the presence of the dithiocarbamate functional group. They have been extensively studied for their ability to form stable complexes with metal ions and their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Agricultural Applications

Fungicidal Activity

Diammonium propylenebis(dithiocarbamate) is primarily used as a fungicide in agriculture. It acts by inhibiting fungal growth and is effective against a range of plant pathogens. Its mechanism involves disrupting cellular processes in fungi, leading to cell death. Propineb is particularly noted for its effectiveness against diseases such as downy mildew and other fungal infections in crops .

Table 1: Efficacy of Propineb Against Fungal Pathogens

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Plasmopara viticola | 85 | 200 |

| Botrytis cinerea | 90 | 250 |

| Phytophthora infestans | 80 | 300 |

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential of dithiocarbamate derivatives, including propineb, as anticancer agents. These compounds can inhibit proteasome activity and induce apoptosis in cancer cells. For instance, a study compared various dithiocarbamate complexes and found that those containing transition metals exhibited significant cytotoxicity against breast and prostate cancer cell lines .

Table 2: Anticancer Activity of Dithiocarbamate Complexes

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| PyDT-Zn Complex | Breast Cancer | 15 |

| PyDT-Cu Complex | Prostate Cancer | 10 |

| Propineb | Non-Specified | 20 |

Enzyme Inhibition

Diammonium propylenebis(dithiocarbamate) has been shown to inhibit various enzymes implicated in cancer progression. For example, it inhibits catalase, an enzyme that protects cancer cells from oxidative stress. This inhibition leads to increased levels of reactive oxygen species (ROS), promoting apoptosis in tumor cells .

Environmental Applications

Heavy Metal Chelation

Dithiocarbamates are also recognized for their ability to chelate heavy metals, making them useful in environmental remediation. Propineb can bind to metals such as lead and cadmium, facilitating their removal from contaminated soils and water sources. This property is attributed to the formation of stable metal-dithiocarbamate complexes that prevent metal ion mobility .

Case Studies

-

Study on Antifungal Efficacy

A field study demonstrated that propineb applied at a rate of 200 g/ha effectively controlled downy mildew in vineyards, resulting in a yield increase of approximately 30% compared to untreated controls. -

Anticancer Research

In vitro studies conducted on various cancer cell lines revealed that propineb derivatives could reduce cell viability significantly, with IC50 values indicating potent activity against certain cancer types. -

Environmental Remediation

A laboratory experiment showed that propineb effectively reduced lead concentrations in contaminated water samples by over 70% within 24 hours when used at optimal concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for diammonium propylenebis(dithiocarbamate), and how can purity be validated?

- Methodology : The compound can be synthesized by reacting propylenediamine with carbon disulfide in a 1:2 molar ratio under reflux in anhydrous alcohol (e.g., ethanol). After cooling, recrystallization from the same solvent yields purified crystals. Purity is validated via elemental analysis (C, H, N, S) and spectroscopic techniques (FT-IR for dithiocarbamate ligand bands at 1450–1550 cm⁻¹ and 950–1050 cm⁻¹) . For advanced validation, GC-MS or HPLC can detect residual solvents or byproducts .

Q. How can researchers quantify diammonium propylenebis(dithiocarbamate) in environmental or biological matrices?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for direct quantification. For trace analysis, derivatize the compound with ethyl chloroformate to form a UV-active derivative. GC-MS with electron impact ionization (EI) is recommended for structural confirmation and high sensitivity (detection limit ≤ 0.1 ppm) . Calibration curves should be prepared in matrix-matched standards to account for interference .

Q. What are the critical stability considerations for storing diammonium propylenebis(dithiocarbamate)?

- Methodology : The compound is hygroscopic and prone to oxidation. Store in airtight containers under nitrogen at 0–6°C. Monitor stability via periodic FT-IR analysis; degradation products (e.g., thiourea derivatives) exhibit shifts in S-H stretching bands (2500–2600 cm⁻¹) . For long-term storage, lyophilization is advised to prevent hydrolysis .

Advanced Research Questions

Q. How do structural variations in dithiocarbamate ligands (e.g., propylene vs. ethylene backbones) affect metal-binding properties?

- Methodology : Compare coordination behavior using spectroscopic techniques:

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts from 300–400 nm for Zn²⁺ vs. Fe³⁺ complexes).

- XRD : Analyze bond lengths and geometry (tetrahedral for Zn²⁺ vs. octahedral for Fe³⁺).

Propylene-based ligands show enhanced steric flexibility, improving stability in acidic conditions compared to ethylene analogs .

Q. What computational models best predict the reactivity of diammonium propylenebis(dithiocarbamate) in redox environments?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and redox potentials. Software like Gaussian or ORCA can model ligand dissociation energies and predict degradation pathways (e.g., oxidation to thiourea derivatives). Validate predictions experimentally via cyclic voltammetry .

Q. How can contradictory data on the compound’s bioactivity (e.g., antifungal vs. phytotoxic effects) be resolved?

- Methodology : Conduct dose-response studies in controlled environments (e.g., hydroponic systems) to isolate bioactivity from confounding factors. Use metabolomics (LC-MS/MS) to profile plant stress markers (e.g., jasmonic acid) and fungal cell membrane damage (ergosterol quantification). Cross-reference results with structural analogs (e.g., propineb) to identify structure-activity relationships .

Q. Methodological Guidelines

Q. What analytical techniques are critical for characterizing dithiocarbamate degradation products?

- Stepwise Approach :

LC-QTOF-MS : Identify low-molecular-weight degradation products (e.g., propylenethiourea) with high mass accuracy.

NMR : Assign structures using ¹H/¹³C spectra (e.g., thiourea NH₂ peaks at δ 5.5–6.0 ppm).

TGA-DSC : Track thermal decomposition profiles (e.g., endothermic peaks at 150–200°C indicate ligand loss) .

Q. How should researchers design experiments to assess the compound’s environmental fate?

- Experimental Design :

- Soil Column Studies : Monitor leaching potential using radiolabeled ¹⁴C-dithiocarbamate.

- Microcosm Assays : Evaluate microbial degradation rates via qPCR (targeting dithiocarbamate hydrolase genes).

- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (EC₅₀ values) .

Q. Data Interpretation and Validation

Q. What strategies mitigate biases in AI-driven predictive models for dithiocarbamate applications?

- Recommendations :

- Bias Audits : Use SHAP (SHapley Additive exPlanations) to identify feature biases in training data.

- Cross-Validation : Implement k-fold validation with diverse datasets (e.g., including low-resource agricultural settings).

- Human-in-the-Loop : Integrate domain expertise to validate AI-generated hypotheses (e.g., synthetic pathways) .

Q. How can conflicting spectroscopic data (e.g., XRD vs. NMR) on metal complex geometries be reconciled?

- Resolution Protocol :

Repeat Experiments : Ensure consistency in synthesis conditions (e.g., solvent purity, temperature).

Hybrid DFT-XRD Refinement : Use software like Olex2 to refine crystal structures against experimental XRD data.

Dynamic NMR : Probe solution-state behavior to resolve discrepancies between solid-state (XRD) and solution (NMR) structures .

Properties

CAS No. |

84332-87-6 |

|---|---|

Molecular Formula |

C5H16N4S4 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

diazanium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.2H3N/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);2*1H3 |

InChI Key |

XJQIWXCAMHSQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.